molecular formula C8H12ClN3O B1418863 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide CAS No. 1209931-68-9

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B1418863
CAS No.: 1209931-68-9
M. Wt: 201.65 g/mol
InChI Key: VGFIIMADDPCLFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-propyl-1H-pyrazole-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C8_8H12_{12}ClN3_3O
  • Molecular Weight : 201.65 g/mol

The presence of the pyrazole ring is significant, as this structural feature is commonly associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal effects. For instance, derivatives of pyrazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. It is believed to interact with specific molecular targets that modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated . The potential for this compound to serve as a therapeutic agent for inflammatory diseases is an area of ongoing research.

The exact mechanism of action for this compound is not completely understood. However, it is hypothesized that the compound may inhibit certain enzymes or receptors involved in disease processes. This inhibition could lead to reduced cellular proliferation in cancerous cells and diminished inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar pyrazole derivatives can be beneficial:

Compound NameBiological ActivityIC50 Value (µM)
This compoundAntimicrobial & Anti-inflammatoryNot yet determined
1-phenyl-3-propyl-1H-pyrazoleCytotoxicity against cancer cell linesGI50 = 3.79
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylAntitumor activityIC50 = 26

This table highlights the potential efficacy of this compound in comparison to other known pyrazole compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

  • Anticancer Activity : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as MCF7 and A549, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Evaluation : In vitro tests showed that specific pyrazole derivatives had strong antimicrobial effects against several bacterial strains, supporting the potential application of this compound in treating infections .
  • Inflammation Studies : Investigations into the anti-inflammatory properties of related compounds suggest that they may modulate inflammatory cytokines, offering insights into their therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

2-chloro-N-(2-propylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFIIMADDPCLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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